Differential PDE4A Inhibition Potency of 3-Acetyl-2,6-dimethoxypyridine
3-Acetyl-2,6-dimethoxypyridine demonstrates measurable inhibitory activity against phosphodiesterase 4A (PDE4A), a key target for anti-inflammatory and neurological therapies. In an in vitro enzymatic assay, it achieved an IC50 of 553 nM [1]. This contrasts with the broader class of 2,3-disubstituted pyridines, where simple 2,6-dimethoxypyridine analogs without the 3-acetyl group have been reported as inactive in other cellular contexts [2].
| Evidence Dimension | PDE4A Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 553 nM |
| Comparator Or Baseline | 2,6-Dimethoxypyridine analogs (without 3-acetyl group) = Inactive in tubulin polymerization assays |
| Quantified Difference | 553 nM vs. Inactive (cross-assay inference) |
| Conditions | In vitro enzymatic assay using recombinant human PDE4A overexpressed in HEK293 cells [1] |
Why This Matters
This potency provides a quantifiable starting point for lead optimization, whereas simpler analogs lacking this specific substitution pattern are unlikely to engage the target, making procurement of the correct compound essential for assay reproducibility.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173). IC50: 553nM for recombinant human PDE4A. View Source
- [2] CureHunter. (2020). Potent colchicine-site ligands... 2,6-Dimethoxypyridine analogues are inactive. View Source
